molecular formula C12H17FN2O B2876942 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2199971-65-6

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2876942
CAS No.: 2199971-65-6
M. Wt: 224.279
InChI Key: YONZQIOCOQMVFM-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets . This compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a methylpiperidine moiety.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the piperidine and pyridine rings.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methoxy group enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields .

Properties

IUPAC Name

3-fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15-7-3-4-10(8-15)9-16-12-11(13)5-2-6-14-12/h2,5-6,10H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZQIOCOQMVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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